2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-5-3-4-6-13(11)14-10-16(22(2)21-14)20-17(23)12-7-8-19-15(18)9-12/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNOTXIUAFUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)NC(=O)C3=CC(=NC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is believed to interact with its targets through van der waals interactions between the aromatic rings of adjacent molecules.
Biochemical Pathways
The compound may affect various biochemical pathways. The specific pathways and their downstream effects are currently under investigation. It is known that the packing of the compound is governed by van der waals interactions, resulting in a two-dimensional-sheet structure.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound may have antileishmanial and antimalarial activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of certain metals, such as iron, can act as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host.
Biological Activity
2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide is a pyrazole-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 273.31 g/mol
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated IC values in the low micromolar range against various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| NCI-H23 (Lung) | 0.08 | Inhibition of tubulin polymerization |
| HCT-15 (Colon) | 0.12 | Cell cycle arrest |
| DU-145 (Prostate) | 0.10 | Induction of apoptosis |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been linked to their ability to inhibit key signaling pathways involved in inflammation. One study highlighted that compounds similar to this compound exhibited inhibition of TNFα release and IL-17 production.
| Compound | IC (µM) | Target |
|---|---|---|
| Compound A | 0.023 | IKK-2 |
| Compound B | 0.044 | TNFα production |
Antimicrobial Activity
The antimicrobial effects of pyrazole compounds have been documented in various studies. For example, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing moderate activity with minimum inhibitory concentrations (MICs) around 250 µg/mL.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 250 | Bacteriostatic |
| Escherichia coli | 250 | Bactericidal |
Case Studies and Research Findings
- Study on Anticancer Properties : A recent investigation into the effects of pyrazole derivatives on cancer cells revealed that certain modifications significantly enhance their potency against various cancer types, particularly through mechanisms involving apoptosis and cell cycle regulation.
- Study on Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating autoimmune diseases.
- Antimicrobial Evaluation : A comprehensive evaluation of pyrazole-based compounds indicated a spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several heterocyclic carboxamide derivatives. Key comparisons include:
Key Observations :
Pyridine vs. Triazole Core : The substitution of pyrazole with triazole (as in ) alters hydrogen-bonding capacity and aromatic stacking interactions. Triazoles often enhance metabolic stability but may reduce lipophilicity compared to pyrazoles.
Fluorine Substitution : The fluorine atom in the target compound increases electronegativity and may improve binding affinity to hydrophobic pockets in biological targets (e.g., kinases).
Carboxamide Position : The carboxamide at pyridine C4 (vs. C2 in ) could influence conformational flexibility and target engagement.
Crystallographic and Physicochemical Properties
- N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide (Fig. 1-2 in ): Exhibits planar geometry due to conjugation between pyridine and triazole, favoring π-π stacking. The carboxamide group forms intermolecular hydrogen bonds.
- Target Compound : The pyrazole’s 2-methylphenyl group likely introduces steric hindrance, reducing solubility compared to triazole derivatives. Fluorine’s inductive effects may enhance membrane permeability.
Research Findings and Implications
SHELX in Structural Analysis: The SHELX suite enables precise determination of bond lengths and angles, critical for comparing substituent effects. For example, the fluorine-pyridine bond length in the target compound would be shorter than C-H bonds in non-fluorinated analogs, affecting electronic distribution.
Structure-Activity Relationships (SAR) :
- The 2-methylphenyl group on pyrazole enhances hydrophobic interactions but may limit solubility.
- Fluorine at pyridine C2 could act as a hydrogen-bond acceptor, mimicking hydroxyl groups in natural ligands.
Gaps in Data : Experimental data on solubility, LogP, and in vitro activity for the target compound are lacking. Comparative studies with analogs like are needed to validate hypothetical SAR.
Q & A
Q. What synthetic strategies are recommended for preparing 2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step protocols, typically starting with the formation of the pyrazole core. For example, pyrazole derivatives are synthesized via condensation reactions between hydrazines and diketones or β-ketoesters . The fluoropyridine carboxamide moiety can be introduced via coupling reactions (e.g., HATU/DCC-mediated amidation) between activated carboxylic acids and amines. Key intermediates should be purified using column chromatography, and intermediates validated by -NMR and LC-MS. Reaction optimization may require temperature control (e.g., reflux in anhydrous THF) and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Provides definitive structural confirmation, as demonstrated for related pyrazole-carboxamide derivatives (e.g., triclinic crystal systems with symmetry) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies). Gradient elution with acetonitrile/water (0.1% TFA) is effective .
- NMR Spectroscopy : -NMR is essential for verifying fluorine substitution patterns, while - and -NMR confirm backbone connectivity .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test solvents like DMSO (for stock solutions) followed by dilution in PBS or cell culture media. For poorly soluble analogs, consider co-solvents (e.g., PEG-400) or nanoformulation .
- Stability : Conduct LC-MS stability studies under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Protect light-sensitive compounds with amber vials .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target affinity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometries and calculate electrostatic potential maps for binding site interactions. Software like Gaussian or ORCA is recommended .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or GPCRs). Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. What experimental approaches resolve contradictions in pharmacological data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Ensure compound integrity via post-assay LC-MS to rule out degradation .
- Metabolite Screening : Use hepatocyte incubation studies to identify active metabolites that may contribute to off-target effects .
- Target Engagement Studies : Employ cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm direct target binding .
Q. How can researchers address challenges in regioselective functionalization of the pyrazole ring?
- Methodological Answer :
- Directed C-H Activation : Use palladium catalysts (e.g., Pd(OAc)) with directing groups (e.g., pyridine or amides) to achieve regioselective fluorination or methylation at the pyrazole C-3/C-5 positions .
- Protecting Group Strategies : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups during synthesis .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., temperature, catalyst loading) and reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
